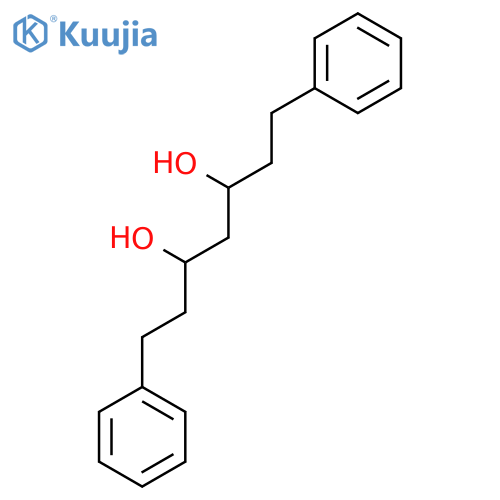

Cas no 52393-53-0 ((3S,5R)-1,7-diphenylheptane-3,5-diol)

(3S,5R)-1,7-diphenylheptane-3,5-diol 化学的及び物理的性質

名前と識別子

-

- (3S,5R)-1,7-diphenylheptane-3,5-diol

- (3S,5R)-3,5-dihydroxy-1,7-diphenylheptane

- Yashabushidiol A

- yashabushidiol A (meso-1,7-diphenylheptane-3,5-diol)

- yashabushidiol B

- AKOS040763421

- 52393-53-0

- CHEMBL555128

-

- インチ: InChI=1S/C19H24O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,18-21H,11-15H2

- InChIKey: QSUSPILNZCEGPK-UHFFFAOYSA-N

- ほほえんだ: OC(CCc1ccccc1)CC(O)CCc1ccccc1

計算された属性

- せいみつぶんしりょう: 284.177630004g/mol

- どういたいしつりょう: 284.177630004g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 8

- 複雑さ: 228

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 40.5Ų

(3S,5R)-1,7-diphenylheptane-3,5-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN6376-5 mg |

Yashabushidiol A |

52393-53-0 | 98% | 5mg |

¥ 3,230 | 2023-07-10 | |

| TargetMol Chemicals | TN6376-1 mL * 10 mM (in DMSO) |

Yashabushidiol A |

52393-53-0 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3330 | 2023-09-15 | |

| TargetMol Chemicals | TN6376-1 ml * 10 mm |

Yashabushidiol A |

52393-53-0 | 1 ml * 10 mm |

¥ 17100 | 2024-07-19 | ||

| TargetMol Chemicals | TN6376-5mg |

Yashabushidiol A |

52393-53-0 | 5mg |

¥ 14500 | 2024-07-19 |

(3S,5R)-1,7-diphenylheptane-3,5-diol 関連文献

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

(3S,5R)-1,7-diphenylheptane-3,5-diolに関する追加情報

Chemical Profile of (3S,5R)-1,7-diphenylheptane-3,5-diol (CAS No. 52393-53-0)

(3S,5R)-1,7-diphenylheptane-3,5-diol, identified by its CAS number 52393-53-0, is a complex organic compound with significant implications in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its stereochemistry and aromatic substituents, has garnered attention due to its potential applications in drug discovery and molecular recognition. The unique arrangement of its substituents and the presence of chiral centers make it a subject of interest for researchers exploring novel synthetic pathways and pharmacological activities.

The stereochemistry of (3S,5R)-1,7-diphenylheptane-3,5-diol is a critical aspect that influences its chemical behavior and biological interactions. The specific configuration at the 3S and 5R positions contributes to its distinct conformational preferences, which can be exploited in designing molecules with tailored properties. This stereochemical precision is often a key factor in the development of enantiomerically pure compounds, which are highly valued in medicinal chemistry due to their improved efficacy and reduced side effects.

In recent years, there has been a growing interest in the synthesis and application of biphenyl-containing compounds due to their diverse biological activities. The presence of two phenyl groups in (3S,5R)-1,7-diphenylheptane-3,5-diol not only enhances its structural complexity but also opens up possibilities for various interactions with biological targets. These interactions can be harnessed for therapeutic purposes, making this compound a promising candidate for further investigation.

One of the most intriguing aspects of (3S,5R)-1,7-diphenylheptane-3,5-diol is its potential role in modulating biological pathways. Research has suggested that molecules with similar structural motifs may exhibit properties such as receptor binding affinity and enzyme inhibition. The biphenyl ring system is particularly known for its ability to engage in π-stacking interactions, which are crucial for the design of high-affinity ligands. These interactions can be fine-tuned by modifying the substituents on the aromatic rings, leading to compounds with enhanced specificity and potency.

The synthesis of (3S,5R)-1,7-diphenylheptane-3,5-diol presents an interesting challenge due to the need to maintain the correct stereochemical configuration throughout the reaction sequence. Advanced synthetic techniques such as asymmetric catalysis and chiral auxiliary-assisted methods have been employed to achieve high enantiomeric purity. These methods not only ensure the desired stereochemistry but also improve the overall yield and scalability of the synthesis process.

In the context of drug discovery, (3S,5R)-1,7-diphenylheptane-3,5-diol serves as a valuable scaffold for developing novel therapeutic agents. Its structural features allow for modifications that can be tailored to target specific diseases or biological processes. For instance, by introducing additional functional groups or varying the length of the aliphatic chain, researchers can explore new pharmacophores that may lead to breakthroughs in treating various conditions.

The latest advancements in computational chemistry have further enhanced our understanding of how (3S,5R)-1,7-diphenylheptane-3,5-diol interacts with biological targets. Molecular modeling techniques have been used to predict binding affinities and visualize potential binding modes within target proteins or enzymes. These insights are crucial for rational drug design and can significantly accelerate the development process by identifying promising candidates early on.

The role of stereochemistry in determining biological activity cannot be overstated. In many cases, enantiomers of a molecule can exhibit vastly different pharmacological effects due to their distinct interactions with biological systems. This underscores the importance of synthesizing and studying compounds like (3S,5R)-1,7-diphenylheptane-3,5-diol with high enantiomeric purity. Such studies not only contribute to our fundamental understanding of molecular recognition but also provide essential data for developing safe and effective drugs.

Future research directions may focus on exploring new synthetic routes that improve efficiency and sustainability while maintaining high enantiomeric purity. Additionally,the investigation into novel applications of biphenyl-containing compounds could lead to discoveries that extend beyond traditional pharmaceuticals into areas such as materials science and agrochemicals.

In conclusion,(3S,5R)-1,7-diphenylheptane-3,5-diol (CAS No. 52 39 3 -53 -0) is a multifaceted compound with significant potential in pharmaceutical chemistry. Its unique stereochemistry, aromatic substituents, and diverse biological activities make it an attractive subject for further research. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a crucial role in shaping the future of drug discovery and therapeutic development.

52393-53-0 ((3S,5R)-1,7-diphenylheptane-3,5-diol) 関連製品

- 1798017-15-8(6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine)

- 2138539-05-4(1-(2-cyclopropylpropoxy)-2-iodocycloheptane)

- 58861-53-3(2-(4-Fluorophenyl)pyridine)

- 1227490-51-8(2,3-Bis(3-fluorophenyl)pyridine-4-acetonitrile)

- 1565845-71-7(2-(1,6-Naphthyridin-2-ylformamido)acetamide)

- 1807164-76-6(2-Cyano-4-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine)

- 401825-00-1(1-Cyanocyclopropanecarbohydrazide)

- 942002-71-3(3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide)

- 37845-71-9(1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride)

- 941944-29-2(N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)